molecular formula C20H28O5 B13806952 Amethystoidine A

Amethystoidine A

Cat. No.: B13806952
M. Wt: 348.4 g/mol
InChI Key: QNSMDRVETBBHCI-AECLYTTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amethystoidine A involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Amethystoidine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Amethystoidine A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Amethystoidine A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to various biological responses, including changes in cellular signaling and metabolic pathways .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1R,2R,4R,9S,10S,13S,16S)-2,16-dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione

InChI

InChI=1S/C20H28O5/c1-10-11-7-12(22)15-19(9-21)6-4-5-18(2,3)13(19)8-14(23)20(15,16(10)24)17(11)25/h11,13-15,17,21,23,25H,1,4-9H2,2-3H3/t11-,13+,14+,15-,17-,19-,20+/m0/s1

InChI Key

QNSMDRVETBBHCI-AECLYTTOSA-N

Isomeric SMILES

CC1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2C(=O)C[C@H]([C@@H]3O)C(=C)C4=O)O)CO)C

Canonical SMILES

CC1(CCCC2(C1CC(C34C2C(=O)CC(C3O)C(=C)C4=O)O)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.